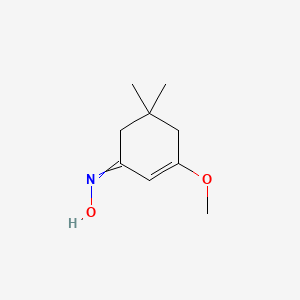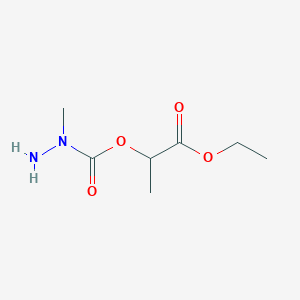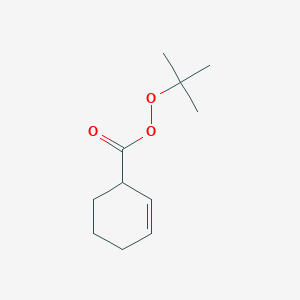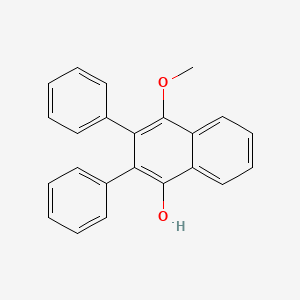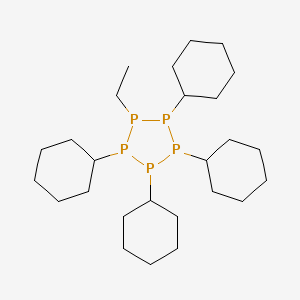![molecular formula C24H36Si2 B14496001 Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane CAS No. 63453-03-2](/img/structure/B14496001.png)
Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane is a chemical compound that features a unique combination of functional groups, including diphenyl, prop-2-en-1-yl, and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane typically involves the reaction of diphenyl(prop-2-en-1-yl)silane with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .
科学研究应用
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group, for example, can act as a protecting group in organic synthesis, temporarily shielding reactive sites on a molecule. The diphenyl and prop-2-en-1-yl groups can participate in various chemical reactions, facilitating the formation of new bonds and structures .
相似化合物的比较
Similar Compounds
Diphenyl(prop-2-en-1-yl)silane: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
Trimethyl(prop-1-en-1-yl)silane: Contains a similar trimethylsilyl group but differs in the alkene structure.
1-(Trimethylsilyl)propyne: Another compound with a trimethylsilyl group, used in different synthetic contexts.
Uniqueness
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications .
属性
CAS 编号 |
63453-03-2 |
|---|---|
分子式 |
C24H36Si2 |
分子量 |
380.7 g/mol |
IUPAC 名称 |
diphenyl-prop-2-enyl-(1-trimethylsilylhexyl)silane |
InChI |
InChI=1S/C24H36Si2/c1-6-8-11-20-24(25(3,4)5)26(21-7-2,22-16-12-9-13-17-22)23-18-14-10-15-19-23/h7,9-10,12-19,24H,2,6,8,11,20-21H2,1,3-5H3 |
InChI 键 |
SSTQUSRHPLXECR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC([Si](C)(C)C)[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



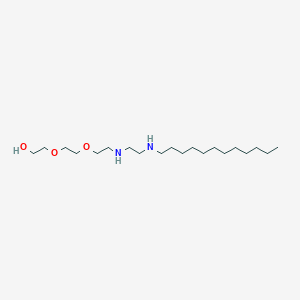
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
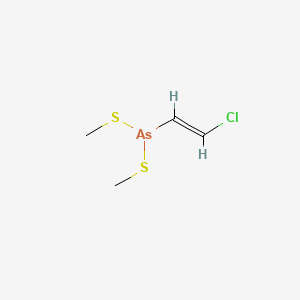
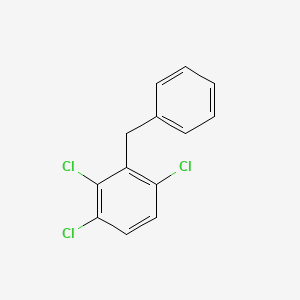
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
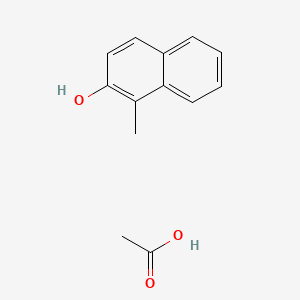
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
oxophosphanium](/img/structure/B14495966.png)
